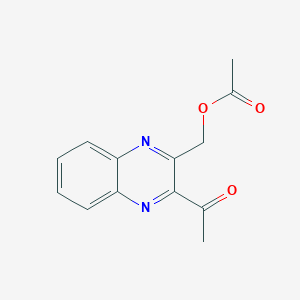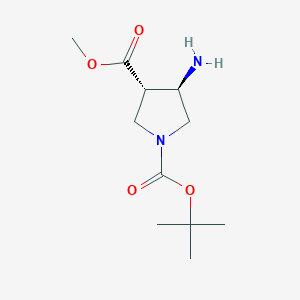![molecular formula C13H13N3O2 B11867190 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 62481-16-7](/img/structure/B11867190.png)
1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-羟乙基)-2-甲基咪唑并[2,1-b]喹唑啉-5(1H)-酮是一种属于咪唑喹唑啉类别的杂环化合物。
准备方法
合成路线和反应条件
1-(2-羟乙基)-2-甲基咪唑并[2,1-b]喹唑啉-5(1H)-酮的合成通常涉及在可见光照射下,2-氨基苯甲酰胺与醛类的缩合反应。 该反应使用荧光素作为光催化剂,在叔丁基过氧化氢(TBHP)存在下进行,无需金属催化剂 。该反应对多种底物具有良好的耐受性,可以以良好到优异的产率得到各种所需产物。
工业生产方法
虽然1-(2-羟乙基)-2-甲基咪唑并[2,1-b]喹唑啉-5(1H)-酮的具体工业生产方法尚未得到充分的记载,但总体方法将涉及扩大实验室合成方法的规模。这将包括优化反应条件,例如温度、压力和溶剂体系,以确保最终产品的产率和纯度高。
化学反应分析
反应类型
1-(2-羟乙基)-2-甲基咪唑并[2,1-b]喹唑啉-5(1H)-酮可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成喹唑啉酮衍生物。
还原: 还原反应可以导致形成还原的咪唑喹唑啉衍生物。
取代: 该化合物可以进行亲核取代反应,尤其是在咪唑环上。
常见的试剂和条件
氧化: 常见的氧化剂包括过氧化氢和TBHP。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以在碱性条件下使用胺或硫醇等亲核试剂。
主要形成的产物
从这些反应中形成的主要产物包括各种取代的喹唑啉酮衍生物,它们可以表现出不同的生物学和化学性质。
科学研究应用
1-(2-羟乙基)-2-甲基咪唑并[2,1-b]喹唑啉-5(1H)-酮具有多种科学研究应用:
化学: 它用作合成更复杂杂环化合物的构建块。
生物学: 该化合物用于研究酶抑制和蛋白质相互作用。
作用机制
1-(2-羟乙基)-2-甲基咪唑并[2,1-b]喹唑啉-5(1H)-酮的作用机制涉及它与特定分子靶标(如酶和受体)的相互作用。该化合物可以通过结合活性位点来抑制酶活性,从而阻止底物进入。 此外,它可以与细胞受体相互作用,调节信号转导通路,并导致各种生物学效应 .
相似化合物的比较
类似化合物
喹唑啉酮衍生物: 这些化合物具有相似的核心结构,并表现出多种生物活性,包括抗癌、抗菌和抗炎活性.
咪唑喹唑啉: 这些化合物在结构上相关,可以作为研究构效关系的类似物。
独特之处
1-(2-羟乙基)-2-甲基咪唑并[2,1-b]喹唑啉-5(1H)-酮由于其特定的取代模式而具有独特性,赋予其独特的化学和生物学性质。它的羟乙基基团增强了其溶解度和氢键形成的潜力,使其成为各种应用中宝贵的化合物。
属性
CAS 编号 |
62481-16-7 |
|---|---|
分子式 |
C13H13N3O2 |
分子量 |
243.26 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C13H13N3O2/c1-9-8-16-12(18)10-4-2-3-5-11(10)14-13(16)15(9)6-7-17/h2-5,8,17H,6-7H2,1H3 |
InChI 键 |
ZJKWURBEBFCCSV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN2C(=O)C3=CC=CC=C3N=C2N1CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


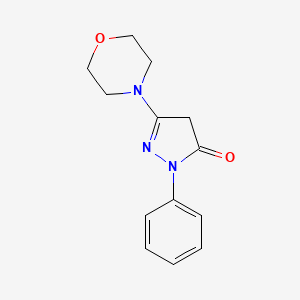

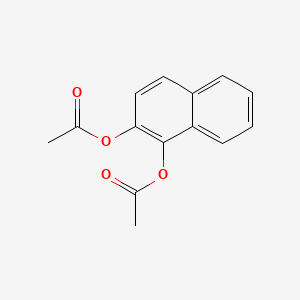
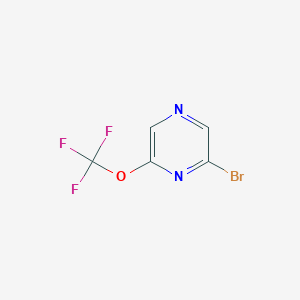

![1-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11867134.png)
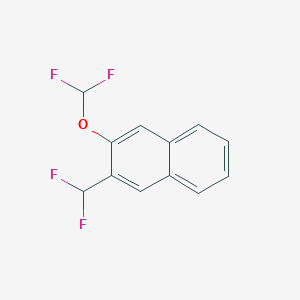
![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11867164.png)
![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11867170.png)
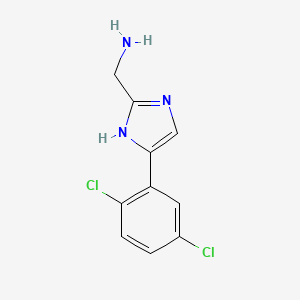
![2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11867180.png)
![6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11867183.png)
